5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC20372772
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O4 |
|---|---|
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | 2-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H22N2O4/c1-14(2,3)11-10(12(18)19)7-9(8-16-11)17-13(20)21-15(4,5)6/h7-8H,1-6H3,(H,17,20)(H,18,19) |
| Standard InChI Key | FIAUCTMZRBXCQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
5-{[(tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid (C₁₅H₂₂N₂O₄) features a pyridine ring substituted at three positions: a tert-butyl group at C2, a Boc-protected amino group at C5, and a carboxylic acid at C3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, enabling selective reactions at other sites. The carboxylic acid group enhances solubility in polar solvents and facilitates conjugation reactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | 2-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
| CAS Number | 121519-00-4 |
Functional Group Interactions
The Boc group’s steric bulk shields the amino group from undesired nucleophilic attacks, a critical feature in peptide synthesis. The tert-butyl substituent at C2 further stabilizes the pyridine ring against electrophilic substitution, directing reactivity toward the carboxylic acid at C3. This spatial arrangement ensures regioselectivity in subsequent derivatizations, such as amide bond formation or esterification.
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The compound is synthesized through a sequence of reactions beginning with 2-tert-butylpyridine-3-carboxylic acid. The amino group is introduced via nitration followed by reduction, after which the Boc group is appended using di-tert-butyl dicarbonate under basic conditions. Final purification involves recrystallization or column chromatography to achieve >95% purity.
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C |
| 2 | Reduction | H₂, Pd/C, ethanol |
| 3 | Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ |
Challenges in Scalability
Despite high yields in small-scale syntheses, scaling production faces hurdles due to the exothermic nature of the nitration step and the sensitivity of the Boc group to acidic conditions. Optimized protocols employ slow reagent addition and pH-controlled environments to mitigate decomposition.
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited solubility in water but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The Boc group ensures stability in neutral and basic media, while the carboxylic acid remains protonated below pH 4, preventing unwanted side reactions.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 158–160°C (decomposes) |
| LogP | 2.8 |
| pKa (Carboxylic Acid) | 3.1 |
Thermal Behavior
Thermogravimetric analysis (TGA) reveals decomposition initiating at 160°C, primarily due to Boc group cleavage. Differential scanning calorimetry (DSC) shows an endothermic peak at 158°C, correlating with the melting point.
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 1.50 (s, 9H, tert-butyl), 8.45 (d, J=2.4 Hz, H4), 8.90 (d, J=2.4 Hz, H6).
-
IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid), 1540 cm⁻¹ (N-H bend).
-
MS (ESI+): m/z 295.2 [M+H]⁺, confirming molecular weight.
Applications in Pharmaceutical Research
Intermediate in Drug Development
The compound’s carboxylic acid enables conjugation to amine-containing drug candidates, such as kinase inhibitors or protease antagonists. For example, it has been used to synthesize analogs of imatinib by forming amide bonds with aniline derivatives.
Materials Science Applications
In polymer chemistry, the tert-butyl group imparts hydrophobicity to polyamide backbones, enhancing thermal stability in high-performance resins. The Boc group allows sequential deprotection for stepwise polymer functionalization.
Comparative Analysis with Related Compounds
Table 4: Structural Comparisons
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| Target Compound | C₁₅H₂₂N₂O₄ | Boc-amino, tert-butyl, COOH |
| 2-Tert-butylpyridine-3-carboxylic acid | C₁₀H₁₃NO₂ | tert-butyl, COOH |
| 5-Boc-methylamino-thiophene-2-COOH | C₁₀H₁₄N₂O₃S | Boc-methylamino, thiophene, COOH |
The target compound’s pyridine core offers greater aromatic stability compared to thiophene derivatives, reducing susceptibility to ring-opening reactions . Unlike simpler analogs lacking the Boc group, it resists oxidation during metal-catalyzed couplings.
Future Research Directions
Emerging applications include its use in covalent organic frameworks (COFs) and photoactive metal-organic frameworks (MOFs), where the carboxylic acid coordinates to metal nodes. Further studies on enantioselective syntheses could expand its utility in chiral drug production.
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